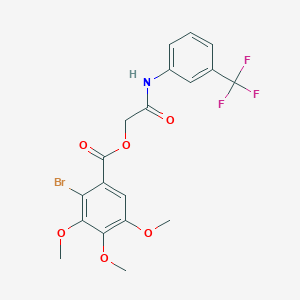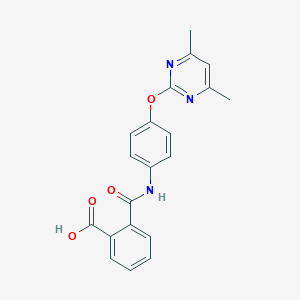
2-Oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl 2-bromo-3,4,5-trimethoxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl 2-bromo-3,4,5-trimethoxybenzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as 'OTPB' and is a member of the benzoate ester family. OTPB is a white crystalline powder that is soluble in organic solvents such as chloroform, acetone, and methanol.
作用機序
The mechanism of action of OTPB is not well understood, but it is believed to involve the inhibition of certain enzymes or receptors in the body. Studies have shown that OTPB exhibits potent antiproliferative activity against various cancer cell lines, indicating that it may act as a cytotoxic agent. In addition, OTPB has been shown to inhibit acetylcholinesterase activity, suggesting that it may have potential as a therapeutic agent for the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
OTPB has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that OTPB inhibits the growth of cancer cells by inducing apoptosis or cell cycle arrest. In addition, OTPB has been shown to inhibit the activity of certain enzymes such as acetylcholinesterase and tyrosinase. In vivo studies have shown that OTPB exhibits antitumor activity in animal models, indicating its potential as a therapeutic agent for cancer treatment.
実験室実験の利点と制限
OTPB has several advantages for lab experiments. It is a stable and easily synthesizable compound that can be obtained in high yields. In addition, OTPB exhibits potent biological activity at low concentrations, making it a valuable tool for studying various biological processes. However, OTPB has several limitations, including its poor solubility in aqueous solutions and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the study of OTPB. One potential direction is the investigation of its potential as a therapeutic agent for the treatment of cancer and other diseases. Another direction is the development of new synthetic methods for the preparation of OTPB and its derivatives. Furthermore, the elucidation of the mechanism of action of OTPB and its interaction with various enzymes and receptors may lead to the discovery of new drug targets and the development of more effective therapies.
合成法
The synthesis of OTPB involves the reaction of 2-bromo-3,4,5-trimethoxybenzoic acid with N-(3-trifluoromethylphenyl)glycine methyl ester in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction is carried out in anhydrous dichloromethane at room temperature for 24 hours, followed by purification using column chromatography. The yield of OTPB is approximately 70%.
科学的研究の応用
OTPB has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, OTPB has been investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders. In material science, OTPB has been used as a building block for the synthesis of various organic materials such as liquid crystals and polymers. In organic synthesis, OTPB has been employed as a versatile reagent for the preparation of various functionalized compounds.
特性
製品名 |
2-Oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl 2-bromo-3,4,5-trimethoxybenzoate |
|---|---|
分子式 |
C19H17BrF3NO6 |
分子量 |
492.2 g/mol |
IUPAC名 |
[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl] 2-bromo-3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C19H17BrF3NO6/c1-27-13-8-12(15(20)17(29-3)16(13)28-2)18(26)30-9-14(25)24-11-6-4-5-10(7-11)19(21,22)23/h4-8H,9H2,1-3H3,(H,24,25) |
InChIキー |
SYZNJHMDRQZRRH-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C(C(=C1)C(=O)OCC(=O)NC2=CC=CC(=C2)C(F)(F)F)Br)OC)OC |
正規SMILES |
COC1=C(C(=C(C(=C1)C(=O)OCC(=O)NC2=CC=CC(=C2)C(F)(F)F)Br)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B255376.png)

![7-(4-bromophenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B255379.png)

![3-N-benzyl-7-methyl-5-oxo-2-N-phenyl-[1,3]thiazolo[3,2-a]pyrimidine-2,3-dicarboxamide](/img/structure/B255382.png)
![7-[3-(2,6-Dimethylmorpholin-4-yl)-2-hydroxypropoxy]-3-(3,5-dimethylphenoxy)chromen-4-one](/img/structure/B255383.png)



![2-[2-(4-Tert-butylphenyl)-4-oxochromen-3-yl]oxyacetonitrile](/img/structure/B255388.png)

![N-(2,3-dimethylphenyl)-2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanamide](/img/structure/B255393.png)

